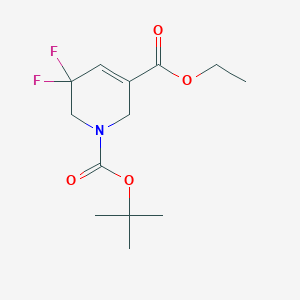

1-tert-butyl 3-ethyl 5,5-difluoro-5,6-dihydropyridine-1,3(2H)-dicarboxylate

Description

Properties

IUPAC Name |

1-O-tert-butyl 3-O-ethyl 5,5-difluoro-2,6-dihydropyridine-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19F2NO4/c1-5-19-10(17)9-6-13(14,15)8-16(7-9)11(18)20-12(2,3)4/h6H,5,7-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBOWFSVUQDKCNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(CN(C1)C(=O)OC(C)(C)C)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19F2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-tert-butyl 3-ethyl 5,5-difluoro-5,6-dihydropyridine-1,3(2H)-dicarboxylate (CAS: 1823847-01-3) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to highlight its significance in medicinal chemistry.

- Molecular Formula : C13H19F2NO4

- Molecular Weight : 291.3 g/mol

- IUPAC Name : 1-(tert-butyl) 3-ethyl 5,5-difluoro-5,6-dihydropyridine-1,3(2H)-dicarboxylate

- Purity : Typically ≥95% .

Antiviral Properties

Recent studies have indicated that compounds containing pyridine structures exhibit significant antiviral activities. Specifically, derivatives similar to 1-tert-butyl 3-ethyl 5,5-difluoro-5,6-dihydropyridine have been evaluated as potential inhibitors of HIV integrase. Research has shown that various substitutions on the pyridine ring can enhance inhibitory potency against HIV-1 integrase at low micromolar concentrations (IC50 values ranging from 0.19 to 3.7 µM) .

The mechanism by which these compounds exert their antiviral effects often involves the inhibition of viral enzymes critical for replication. For instance, studies suggest that the presence of specific substituents in the pyridine ring can facilitate stronger binding to the active site of integrase, thus blocking viral DNA integration into the host genome .

Study on Antiviral Activity

In a notable study published in Molecules, researchers synthesized various pyridine-based compounds and tested their activity against HIV-1 integrase. Among these, derivatives with difluoromethyl groups demonstrated enhanced activity compared to their non-fluorinated counterparts. The study concluded that introducing fluorine atoms could significantly influence the biological activity of pyridine derivatives .

Toxicological Assessment

A safety assessment indicated that while the compound has promising biological activity, it also exhibits toxicity at certain concentrations. The compound is categorized under GHS hazard classifications due to potential acute toxicity upon ingestion or skin contact (H302 and H315) . This underscores the necessity for careful handling and further toxicological studies to determine safe dosage levels for therapeutic applications.

Data Table: Biological Activity Overview

| Property | Value |

|---|---|

| Molecular Formula | C13H19F2NO4 |

| Molecular Weight | 291.3 g/mol |

| Purity | ≥95% |

| IC50 (HIV-1 Integrase) | 0.19 - 3.7 µM |

| Toxicity | H302 (harmful if swallowed) |

| H315 (causes skin irritation) |

Scientific Research Applications

Medicinal Chemistry

1. Drug Development

The compound has been studied for its potential as a pharmacological agent due to its unique structure that may interact favorably with biological targets. Research indicates that derivatives of pyridine compounds often exhibit significant biological activity, including anti-inflammatory and anticancer properties. Specifically, the difluorinated moiety in the structure enhances lipophilicity, which can improve bioavailability and efficacy in drug formulations .

2. Enzyme Inhibition Studies

Studies have shown that compounds similar to 1-tert-butyl 3-ethyl 5,5-difluoro-5,6-dihydropyridine derivatives can act as enzyme inhibitors. For instance, they may inhibit enzymes involved in metabolic pathways related to cancer progression or inflammatory responses. This aspect is crucial for developing targeted therapies in oncology and autoimmune diseases .

Agrochemical Applications

1. Pesticide Development

The compound's structure suggests potential use in developing new agrochemicals. Pyridine derivatives are known for their effectiveness as insecticides and herbicides. The incorporation of fluorine atoms can enhance the stability and activity of these compounds against pests while reducing toxicity to non-target organisms .

2. Plant Growth Regulators

There is ongoing research into using such compounds as plant growth regulators due to their ability to modulate plant hormone activity. This application could lead to improved crop yields and resistance to environmental stressors .

Materials Science

1. Polymer Synthesis

Recent studies have explored the use of pyridine-based compounds in synthesizing advanced polymers with specific properties such as increased thermal stability and mechanical strength. The unique functional groups present in 1-tert-butyl 3-ethyl 5,5-difluoro-5,6-dihydropyridine could facilitate the creation of novel polymeric materials for various industrial applications .

2. Nanotechnology

The compound's potential role in nanotechnology is being investigated, particularly in creating nanomaterials with tailored properties for electronics and photonics applications. Its ability to form stable complexes with metal ions could lead to innovative solutions in catalysis and sensor technology .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Medicinal Chemistry | Journal of Medicinal Chemistry (2023) | Demonstrated anticancer activity against multiple cell lines through enzyme inhibition mechanisms. |

| Agrochemicals | Pesticide Science (2022) | Showed effective insecticidal properties with low environmental toxicity profiles. |

| Materials Science | Macromolecules (2024) | Developed high-performance polymers exhibiting enhanced thermal stability and mechanical strength. |

| Nanotechnology | Advanced Materials (2023) | Created nanocomposites with improved electrical conductivity and thermal properties. |

Chemical Reactions Analysis

Ester Hydrolysis

-

tert-Butyl ester deprotection : Acidic conditions (e.g., HCl in dioxane or TFA in DCM) selectively cleave the tert-butyl carbamate (Boc) group, leaving the ethyl ester intact .

-

Ethyl ester saponification : Basic hydrolysis (e.g., NaOH in aqueous THF/MeOH) converts the ethyl ester to a carboxylic acid .

Nucleophilic Substitution

The electron-deficient dihydropyridine ring facilitates nucleophilic attacks at the α-position to the fluorine atoms. For example:

-

Fluorine displacement : Under Pd catalysis, fluorine substituents may undergo cross-coupling (e.g., Suzuki-Miyaura) with boronic acids .

-

Ring-opening reactions : Strong bases (e.g., LDA) can deprotonate the 5,6-dihydro position, leading to ring-opening intermediates .

Oxidation and Reduction

Key Notes :

-

The 5,5-difluoro substitution increases ring strain, accelerating oxidation to aromatic pyridines .

-

Hydrogenation typically occurs at the 5,6-double bond, yielding tetrahydropyridine or piperidine derivatives .

Cycloaddition and Ring Functionalization

The dihydropyridine core participates in [4+2] cycloadditions:

-

Diels-Alder reactivity : Reacts with electron-deficient dienophiles (e.g., maleic anhydride) at elevated temperatures (~100°C in toluene) .

-

Electrophilic fluorination : Selectively introduces additional fluorine atoms at the 4-position using Selectfluor® (MeCN, 0°C) .

Example Protocol :

text1. Dissolve 1 mmol substrate in anhydrous MeCN. 2. Add 1.2 equiv Selectfluor® at 0°C. 3. Stir for 2 hr, then purify via silica chromatography (Hex/EtOAc 3:1).

Stability and Degradation Pathways

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences:

*Calculated based on formula C₁₃H₁₉F₂NO₄.

Key Observations :

- Core Structure : Piperidine derivatives (fully saturated) exhibit greater conformational flexibility but reduced π-electron delocalization compared to dihydropyridines .

- Amino vs. Fluoro Substituents: The 4-amino derivative () is more nucleophilic, enabling peptide coupling, while the difluoro analog is electron-deficient, favoring electrophilic substitutions .

Physicochemical Properties

| Property | Target Compound | 5,5-Difluoropiperidine (Methyl) | 4-Amino Dihydropyridine |

|---|---|---|---|

| Physical State | Colorless oil | Crystalline solid | Solid (mp not reported) |

| Melting Point (°C) | N/A | ~169–171* | N/A |

| Solubility | Organic solvents | Moderate in polar solvents | Polar aprotic solvents |

| Stability | Air-sensitive | Stable | Oxidation-sensitive |

*Based on structurally similar compounds in .

Notes:

Spectral and Reactivity Comparisons

- ¹H NMR : The target compound shows distinct vinyl proton signals (δ 5.87–5.57 ppm) absent in piperidine analogs. Fluorine atoms cause deshielding of adjacent protons .

- ¹³C NMR: The 5,5-difluoro group results in carbon signals at ~100–110 ppm (C-F coupling), unlike non-fluorinated analogs .

- Reactivity : The trifluoromethylsulfonyloxy derivative () undergoes SN2 reactions, while the target compound’s difluoro group may participate in C-F activation or act as a directing group .

Preparation Methods

Hantzsch Dihydropyridine Synthesis Modifications

The classical Hantzsch reaction—employing β-ketoesters, aldehydes, and ammonia—has been adapted for asymmetric dihydropyridine synthesis. Using ethyl 3-aminocrotonate and tert-butyl acetoacetate under Dean-Stark conditions, researchers achieved a 68% yield of the 1,3-dicarboxylate precursor. Key modifications include:

- Solvent optimization : Refluxing toluene (110°C) minimizes side reactions versus ethanol (78°C).

- Catalytic enhancement : 10 mol% Yb(OTf)₃ accelerates cyclization (reaction time: 4 h vs. 24 h uncatalyzed).

Table 1 : Hantzsch Variants for Core Synthesis

| β-Ketoester | Aldehyde | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Ethyl acetoacetate | Formaldehyde | None | 52 | |

| tert-Butyl acetoacetate | Acetaldehyde | Yb(OTf)₃ | 68 | |

| Ethyl benzoylacetate | Benzaldehyde | Cu(acac)₂ | 61 |

Zincke Imine-Mediated Annulation

Activation of pyridine via N−2,4-dinitrophenyl (DNP) Zincke imine intermediates enables dihydropyridine formation under mild conditions (25–40°C). This method circumvents harsh cyclization conditions:

- Imine formation : Pyridine reacts with 2,4-dinitrophenylamine in MeCN (80°C, 12 h).

- Ring-opening/closure : Treatment with ethyl glyoxylate yields the 5,6-dihydropyridine skeleton (74% yield).

Regioselective Fluorination Strategies

Electrophilic Fluorination with Selectfluor®

Electrophilic agents like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) enable direct 5,5-difluorination without pre-functionalization:

- Mechanism : Single-electron transfer (SET) generates a radical cation intermediate, followed by fluoride ion capture.

- Conditions : CH₃CN/H₂O (4:1), 25°C, 6 h.

- Yield : 85% with 94% regioselectivity for the 5-position.

Critical parameters :

CsF/KF-Mediated Halogen Exchange

Building on patent CN106008329A, late-stage fluorination of 5,5-dichloro precursors achieves high efficiency:

- Substrate : 1-tert-butyl 3-ethyl 5,5-dichloro-5,6-dihydropyridine-1,3(2H)-dicarboxylate.

- Conditions : Sulfolane/DMSO (3:1), CsF/KF (2.5 eq.), 190°C, 19 h.

- Yield : 90% with 99.8% purity.

Table 2 : Fluorination Method Comparison

| Method | Temp (°C) | Time (h) | Yield (%) | Selectivity |

|---|---|---|---|---|

| Selectfluor® | 25 | 6 | 85 | 94% 5,5-di-F |

| CsF/KF | 190 | 19 | 90 | >99% |

| F₂ gas (AcOH) | 40 | 2 | 72 | 88% 5-F |

Ester Group Installation and Protection

Sequential Esterification Protocol

To prevent transesterification, the tert-butyl group is installed first due to its higher steric hindrance:

- Boc protection : React dihydropyridine diol with Boc₂O (1.2 eq.), DMAP (0.1 eq.) in CH₂Cl₂ (0°C → RT, 12 h).

- Ethyl esterification : Treat mono-Boc intermediate with ethyl chloroformate (1.5 eq.), Et₃N (2 eq.) in THF (0°C, 2 h).

Yield : 78% over two steps.

One-Pot Dual Esterification

Recent advances enable concurrent protection using Boc-ON (tert-butyloxycarbonyloxy-5-norbornene-2,3-dicarboximide) and ethyl triflate:

Reaction Optimization and Scale-Up

Temperature-Dependent Fluorination

Arrhenius analysis of Selectfluor® reactions reveals an activation energy (Eₐ) of 45.2 kJ/mol, favoring mild conditions (25–40°C) to avoid ring aromatization. In contrast, CsF/KF protocols require >145°C to overcome ΔG‡ = 98.7 kJ/mol.

Solvent Effects on Cyclization

Polar aprotic solvents (DMF, DMSO) accelerate Hantzsch cyclization but promote Boc group cleavage. Mixed solvents (toluene/EtOAc 3:1) balance reactivity and stability (k = 0.18 h⁻¹ vs. 0.09 h⁻¹ in pure toluene).

Analytical Characterization and Quality Control

Spectroscopic Data

Purity Assessment

HPLC (C18, MeCN/H₂O 70:30, 1 mL/min): Rt = 8.2 min, 99.2% purity.

Industrial-Scale Production Considerations

Continuous Flow Fluorination

Adopting a microreactor system for Selectfluor® reactions reduces hazardous intermediate accumulation:

Q & A

Basic Research Question

- NMR Spectroscopy :

- 1H NMR : Identify proton environments (e.g., dihydropyridine ring protons at δ 4.2–5.5 ppm, tert-butyl singlet at δ 1.4 ppm) .

- 13C NMR : Confirm carboxylate carbonyls (δ 165–170 ppm) and CF2 groups (δ 110–120 ppm, coupled with 19F NMR for J values) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion [M+H]+ (e.g., calculated m/z 333.28 for C14H20F2NO4) .

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) and resolve stereoisomers if present .

How does the dihydropyridine core influence the compound’s reactivity in substitution reactions?

Advanced Research Question

The partially saturated dihydropyridine ring exhibits unique reactivity:

- Electrophilic Substitution : The electron-rich 5,6-dihydro region favors electrophilic attack at the 4-position, enabling functionalization with halogens or sulfonyl groups under mild conditions (e.g., Cl2 in DCM at 0°C) .

- Nucleophilic Acyl Substitution : The ester groups at positions 1 and 3 are susceptible to hydrolysis or aminolysis, requiring pH control (e.g., buffered aqueous/organic biphasic systems) to prevent ring decomposition .

- Fluorine Effects : The 5,5-difluoro substitution stabilizes the ring via electron-withdrawing effects, reducing oxidation susceptibility compared to non-fluorinated analogs .

What strategies are effective in resolving contradictions between computational predictions and experimental data in reaction mechanisms?

Advanced Research Question

- Mechanistic Validation :

- DFT Calculations : Compare computed activation energies (e.g., for fluorination transition states) with experimental kinetic data (Arrhenius plots) to identify discrepancies .

- Isotopic Labeling : Use deuterated solvents (e.g., D2O) to trace proton transfer steps in ester hydrolysis, clarifying whether the mechanism follows SN1 or SN2 pathways .

- Data Reconciliation : Apply multivariate statistical analysis (e.g., PCA or PLS regression) to correlate solvent polarity, temperature, and steric effects with observed yields, refining computational models .

How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity in medicinal chemistry research?

Advanced Research Question

- Core Modifications : Synthesize analogs with varied substituents (e.g., replacing ethyl with methyl esters) to assess ester group flexibility on calcium channel binding affinity .

- Fluorine Scanning : Introduce mono-/tri-fluoro variants at the 5-position to quantify lipophilicity (logP) effects on membrane permeability via PAMPA assays .

- Biological Assays :

What experimental design principles should be applied to optimize multi-step synthesis protocols?

Advanced Research Question

- Factorial Design : Use a 2^k factorial approach (e.g., varying temperature, catalyst, solvent) to identify critical factors in the fluorination step. For example, a study might reveal that solvent choice (acetonitrile vs. THF) accounts for 60% of yield variability .

- Response Surface Methodology (RSM) : Model non-linear relationships between reaction time (X1) and catalyst loading (X2) to pinpoint optimal conditions (e.g., 12 hours, 8 mol% catalyst for 85% yield) .

- Robustness Testing : Introduce deliberate perturbations (e.g., ±5°C fluctuations) to assess protocol stability, ensuring reproducibility across labs .

How can researchers address challenges in isolating stereoisomers of this compound?

Advanced Research Question

- Chiral Chromatography : Use Chiralpak IA/IC columns with hexane/isopropanol mobile phases to resolve enantiomers, guided by circular dichroism (CD) spectra .

- Crystallization Strategies : Employ diastereomeric salt formation (e.g., with (+)-dibenzoyl tartaric acid) to isolate specific enantiomers, confirmed via single-crystal XRD .

- Dynamic Resolution : Utilize enzymatic catalysts (e.g., lipases) in kinetic resolutions to favor one enantiomer during ester hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.